molecular formula C21H19F3N2O4S B12627811 N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide

Cat. No.: B12627811
M. Wt: 452.4 g/mol
InChI Key: AUAYITOHJXJPHD-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the trifluoromethoxyphenyl group. The final step involves the introduction of the benzyl group substituted with methoxy groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl-substituted thiazoles and trifluoromethoxyphenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide is unique due to the specific combination of functional groups and the resulting chemical properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19F3N2O4S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C21H19F3N2O4S/c1-28-17-8-3-13(9-18(17)29-2)11-25-19(27)10-16-12-26-20(31-16)14-4-6-15(7-5-14)30-21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27)

InChI Key

AUAYITOHJXJPHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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